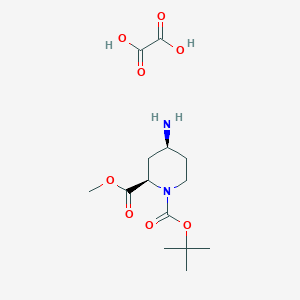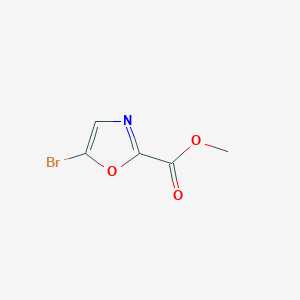
2-Methyl-2-phenoxy-1-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-phenoxy-1-phenylpropan-1-ol, also known as Methylphenoxypropanol, is an organic compound with a molecular formula of C11H14O2. It is a colorless liquid with a distinctive odor. Methylphenoxypropanol is a member of the phenoxypropanol family of compounds that are used in a variety of applications such as pharmaceuticals, fragrances, and industrial processes. It is also used as an intermediate in the synthesis of other compounds.
Mécanisme D'action
2-Methyl-2-phenoxy-1-phenylpropan-1-olypropanol is metabolized in the body by several enzymes. It is first hydroxylated by cytochrome P450 enzymes, then further metabolized by other enzymes such as glucuronosyltransferase and sulfotransferase. The metabolites of 2-Methyl-2-phenoxy-1-phenylpropan-1-olypropanol are then further metabolized by other enzymes and eventually excreted in urine and bile.
Biochemical and Physiological Effects
2-Methyl-2-phenoxy-1-phenylpropan-1-olypropanol has been shown to have some biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. It has also been shown to have an effect on the central nervous system, and it has been used in studies of the pharmacology and pharmacokinetics of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-2-phenoxy-1-phenylpropan-1-olypropanol has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively stable in solution. However, it is also a highly volatile compound, which can make it difficult to work with in some experiments. Additionally, it has been shown to have some biochemical and physiological effects, which can make it difficult to interpret the results of some experiments.
Orientations Futures
The potential applications of 2-Methyl-2-phenoxy-1-phenylpropan-1-olypropanol are still being explored. Further research is needed to understand the biochemical and physiological effects of this compound and its metabolites. Additionally, more research is needed to explore the potential applications of 2-Methyl-2-phenoxy-1-phenylpropan-1-olypropanol in the field of medicine. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
2-Methyl-2-phenoxy-1-phenylpropan-1-olypropanol can be synthesized by the reaction of chloroform and sodium hydroxide in the presence of an acid catalyst. The reaction produces a mixture of 2-methyl-2-phenoxy-1-phenylpropan-1-ol and 2-methyl-2-phenoxy-1-phenylpropan-2-ol. The mixture can be separated by fractional distillation.
Applications De Recherche Scientifique
2-Methyl-2-phenoxy-1-phenylpropan-1-olypropanol has been studied for its potential applications in the field of medicine. It has been used as a model compound to study the structure and function of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been used in studies of the pharmacology and pharmacokinetics of drugs.
Propriétés
IUPAC Name |
2-methyl-2-phenoxy-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-16(2,18-14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQMXFHEZXVADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl}acetic acid hydrochloride](/img/structure/B6291357.png)

![tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate](/img/structure/B6291369.png)









![(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione](/img/structure/B6291444.png)